molecular formula C13H11FO B14120858 1-Fluoro-4-(4-methylphenoxy)benzene CAS No. 42917-43-1

1-Fluoro-4-(4-methylphenoxy)benzene

Cat. No.: B14120858
CAS No.: 42917-43-1
M. Wt: 202.22 g/mol
InChI Key: YOEXNFJWWZBHJQ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-methylphenoxy)benzene is an organic compound with the molecular formula C13H11FO It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a phenoxy group, which itself is substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 4-fluorophenol with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The phenoxy group can be reduced to form a phenol derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution: Derivatives with different nucleophiles replacing the fluorine atom.

    Oxidation: 4-(4-methylphenoxy)benzoic acid.

    Reduction: 4-(4-methylphenoxy)phenol.

Scientific Research Applications

1-Fluoro-4-(4-methylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Fluoro-4-(4-methylphenoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

    1-Fluoro-4-methylbenzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    4-Fluoroanisole: Contains a methoxy group instead of a methylphenoxy group, leading to variations in its chemical behavior.

    4-Fluorophenol: Has a hydroxyl group instead of a methylphenoxy group, affecting its reactivity and applications.

Uniqueness: 1-Fluoro-4-(4-methylphenoxy)benzene is unique due to the presence of both a fluorine atom and a methylphenoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

42917-43-1

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

1-fluoro-4-(4-methylphenoxy)benzene

InChI

InChI=1S/C13H11FO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3

InChI Key

YOEXNFJWWZBHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

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